(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine” contributes to its diverse applications. The presence of a methylpiperazinyl group and a cyclopropyl group may influence its reactivity and interaction with other substances .Chemical Reactions Analysis
The specific chemical reactions involving “(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine” are not detailed in the search results. Its reactivity may be influenced by its molecular structure .Scientific Research Applications
Electro-Optic Device Applications
This compound has been utilized in the synthesis of organic non-linear optical (NLO) single crystals, which are crucial for electro-optic device applications. The material synthesized from this compound has been shown to possess non-centrosymmetric nature, essential for NLO properties. Its suitability for electro-optic devices was confirmed through various tests, including the Kurtz and Perry powder technique, which revealed its SHG efficiency to be higher than that of standard KDP .
Anti-Inflammatory Pharmacology
In the field of pharmacology, derivatives of this compound have been investigated for their anti-inflammatory effects. Studies have shown that these derivatives can significantly reduce inflammatory responses, such as oedema formation and cell migration, and decrease the activity of pro-inflammatory cytokines like TNF-α and IL-1β .
Nanoparticle Synthesis
The compound has found application in the preparation of uniform silver nanoparticles. It acts as a solvating and stabilizing agent, which is critical in developing nanoparticles with consistent size and shape, a factor that greatly influences their physical and chemical properties .
Leukemia Treatment Research
A structural derivative of this compound has been identified in the context of leukemia treatment. Imatinib, a therapeutic agent used to treat leukemia, has been characterized in the form of its piperazin-1-ium salt, showcasing the compound’s relevance in medical research and drug development .
Mechanism of Action
The mechanism of action of “(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine” is not specified in the search results. Its effects would depend on the context of its use, such as the type of research or application.
Safety and Hazards
properties
IUPAC Name |
[1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-4-6-13(7-5-12)9-10(8-11)2-3-10/h2-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORGGLWHUSAYED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2(CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672444 | |
Record name | 1-{1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine | |
CAS RN |
1015846-52-2 | |
Record name | 1-{1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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